2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N4O/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
UXWWXJXNKXQKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The azetidine ring can be introduced through aza-Michael addition reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the azetidine ring may produce azetidine derivatives with different substituents.
Scientific Research Applications
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in unique ways. The azetidine ring can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the core 3-pyridyl-1,2,4-oxadiazole scaffold but differ in substituents at the oxadiazole’s 5-position. These variations critically influence physicochemical properties, bioavailability, and target interactions.
Table 1: Key Structural Analogs and Their Substituents
Electronic and Steric Effects
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Azetidine derivatives exhibit moderate logP values (~2.5), balancing membrane permeability and aqueous solubility. Chloromethyl analogs (e.g., 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine) are more lipophilic (logP ~3.1), favoring blood-brain barrier penetration .
- Metabolic Stability : The azetidine group’s rigidity may reduce oxidative metabolism compared to flexible alkyl chains (e.g., 3-[5-(3-chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine) .
Research Findings and Trends
- Crystallographic Data : The crystal structure of 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine reveals planar oxadiazole and pyridine rings with a dihedral angle of 12.5°, favoring π-orbital overlap for protein binding .
- Synthetic Accessibility : Azetidine derivatives require multi-step synthesis involving cyclization reactions, whereas chloromethyl analogs are synthesized more efficiently via nucleophilic substitution .
Biological Activity
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyridine
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.22 g/mol
- CAS Number : 1248908-19-1
Biological Activity Overview
The biological activities of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine include:
-
Antimicrobial Activity :
- Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
-
Anticancer Activity :
- Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar scaffolds have been shown to inhibit the proliferation of HeLa cells (cervical cancer) and A549 cells (lung cancer) .
- The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.
- Anti-inflammatory Effects :
The biological activities of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, affecting replication and transcription processes critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
